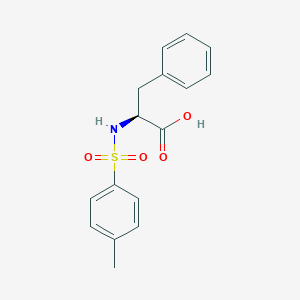

N-(p-Toluenesulfonyl)-L-phenylalanine

Descripción general

Descripción

N-(p-Toluenesulfonyl)-L-phenylalanine: is a synthetic compound belonging to the class of sulfonamides. It is derived from L-phenylalanine, an essential amino acid, and p-toluenesulfonyl chloride. This compound is often used in organic synthesis and peptide chemistry due to its ability to act as a protecting group for amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the pH is maintained around 9 to ensure the complete conversion of L-phenylalanine to its tosylated derivative . The reaction mixture is then acidified to precipitate the product, which is collected by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(p-Toluenesulfonyl)-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives of the phenylalanine moiety.

Reduction: Reduced derivatives with the tosyl group intact.

Substitution: Substituted sulfonamides or esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

N-(p-Toluenesulfonyl)-L-phenylalanine serves as an essential tool in organic synthesis and peptide chemistry. Its applications include:

- Protecting Group in Peptide Synthesis : It prevents side reactions during the synthesis of peptides by temporarily blocking the amino group. This is crucial for the selective functionalization of other groups within the molecule.

-

Chemical Reactions :

- Oxidation : The compound can undergo oxidation to yield various derivatives, which are valuable in further synthetic applications.

- Reduction : It can be reduced using lithium aluminum hydride or sodium borohydride, allowing for the modification of the phenylalanine moiety.

- Substitution Reactions : The tosyl group can be replaced with other nucleophiles, facilitating the synthesis of diverse sulfonamides and esters.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Substitution | Amines or alcohols | Sulfonamides or esters |

Biological Applications

In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions:

- Enzyme Inhibition Studies : It acts as a serine protease inhibitor, which has been shown to affect various biological pathways. For instance, studies have demonstrated its effectiveness against Leishmania species, indicating potential therapeutic applications for leishmaniasis treatment .

- Protein-Protein Interactions : The compound is employed to investigate interactions between proteins, providing insights into cellular mechanisms and disease pathways.

Case Study: Antileishmanial Effects

A study evaluated the effects of this compound on Leishmania amazonensis. Mice treated with this compound exhibited reduced lesion sizes and parasite loads, highlighting its potential as a therapeutic agent against leishmaniasis .

Medicinal Applications

This compound is increasingly recognized for its medicinal properties:

- Peptide-Based Drug Development : Its role as a protecting group facilitates the synthesis of peptide drugs that can target specific biological pathways.

- Therapeutic Agent Development : Research indicates that derivatives of this compound may serve as effective inhibitors for various diseases, including cancers and infectious diseases .

Industrial Applications

In industrial contexts, this compound is applied in:

- Biocatalyst Development : The compound is used to modify peptide structures for enhanced catalytic activity in industrial processes.

- Chemical Manufacturing : Its ability to act as a protecting group allows for more efficient production methods in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of N-(p-Toluenesulfonyl)-L-phenylalanine involves its ability to act as a protecting group for amino acids. The tosyl group attached to the amino group of L-phenylalanine prevents it from reacting with other reagents during peptide synthesis. This protection is crucial for the selective formation of peptide bonds between amino acids. The compound can be deprotected under specific conditions, such as treatment with strong acids or reductive agents, to reveal the free amino group .

Comparación Con Compuestos Similares

- N-(p-Toluenesulfonyl)-L-tyrosine

- N-(p-Toluenesulfonyl)-L-isoleucine

- N-(p-Toluenesulfonyl)-L-leucine

Comparison: N-(p-Toluenesulfonyl)-L-phenylalanine is unique due to its specific structure, which includes the phenylalanine moiety. This structure imparts distinct properties, such as its ability to participate in aromatic interactions and its specific reactivity in peptide synthesis. Compared to other tosylated amino acids, this compound offers unique advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry .

Actividad Biológica

N-(p-Toluenesulfonyl)-L-phenylalanine (TPP) is a sulfonamide derivative of the amino acid phenylalanine, notable for its diverse biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₇NO₄S

- CAS Number : 99327

- Molecular Weight : 319.37 g/mol

The presence of the p-toluenesulfonyl group enhances the compound's reactivity, making it suitable for various biochemical applications.

Biological Activity Overview

TPP exhibits a range of biological activities, including:

- Protease Inhibition : TPP is recognized as a potent inhibitor of serine proteases, which are critical in various physiological processes. It has been extensively studied for its effects on cell viability and apoptosis in different cell lines.

- Antiparasitic Effects : Research indicates that TPP has significant effects against parasites such as Leishmania. Studies show that TPP treatment resulted in reduced parasite loads in infected mice models, highlighting its potential as an antileishmanial agent .

- Cancer Cell Activity : TPP derivatives have demonstrated cytotoxic effects against ovarian cancer cells, suggesting a potential role in cancer therapy .

The biological activity of TPP can be attributed to several mechanisms:

- Serine Protease Inhibition :

- Induction of Apoptosis :

- Antioxidant Activity :

1. Antileishmanial Activity

A study evaluating TPP's effectiveness against Leishmania species found that treatment with TPP significantly reduced lesion sizes and parasite loads in BALB/c mice infected with L. amazonensis and L. infantum. The study reported a dose-dependent response, with higher doses resulting in more substantial reductions in parasitic load .

2. Cancer Cell Inhibition

In vitro studies have demonstrated that TPP derivatives exhibit cytotoxicity against ovarian cancer cell lines. The mechanism involves the induction of apoptosis through activation of caspase pathways and inhibition of NF-κB signaling, leading to reduced cell proliferation and increased cell death rates .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-32-3 | |

| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.